Mechanistic Distinction: Non-Competitive Inhibition of Methionine Biosynthesis
Valclavam exhibits non-competitive inhibition of homoserine-O-succinyltransferase (EC 2.3.1.46), a key enzyme in the methionine biosynthesis pathway of Escherichia coli. In contrast, clavulanic acid, a structurally related clavam, functions primarily as a suicide inhibitor of class A and some class D serine β-lactamases [1]. This mechanistic divergence means valclavam is not a β-lactamase inhibitor but rather an antimetabolite that blocks essential amino acid synthesis [2].
| Evidence Dimension | Primary mechanism of action |
|---|---|
| Target Compound Data | Non-competitive inhibition of homoserine-O-succinyltransferase, blocking methionine biosynthesis |
| Comparator Or Baseline | Clavulanic acid: suicide inhibition of serine β-lactamases (class A, some class D) |
| Quantified Difference | Qualitatively distinct targets and mechanisms; no shared inhibitory activity on the same enzyme |
| Conditions | In vitro enzyme assays with purified E. coli homoserine-O-succinyltransferase; β-lactamase inhibition assays |
Why This Matters
This mechanistic distinction is critical for researchers studying bacterial methionine metabolism or seeking compounds with a mode of action orthogonal to traditional β-lactamase inhibitors.
- [1] Arer V, Kar D. Biochemical exploration of β-lactamase inhibitors. Front Genet. 2023;13:1060736. View Source
- [2] Röhl F, Rabenhorst J, Zähner H. Biological properties and mode of action of clavams. Arch Microbiol. 1987;147(4):315-320. View Source
